molecular formula C7H11ClN2O B12918674 5-chloro-1,2-diethyl-1H-pyrazol-3(2H)-one CAS No. 916146-91-3

5-chloro-1,2-diethyl-1H-pyrazol-3(2H)-one

Cat. No.: B12918674
CAS No.: 916146-91-3
M. Wt: 174.63 g/mol
InChI Key: XJFMBQTZCMQMLT-UHFFFAOYSA-N
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Description

5-Chloro-1,2-diethyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The molecule features a chlorine substituent at the 5-position and ethyl groups at the 1- and 2-positions. Pyrazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

CAS No.

916146-91-3

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-chloro-1,2-diethylpyrazol-3-one

InChI

InChI=1S/C7H11ClN2O/c1-3-9-6(8)5-7(11)10(9)4-2/h5H,3-4H2,1-2H3

InChI Key

XJFMBQTZCMQMLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)N1CC)Cl

Origin of Product

United States

Biological Activity

5-chloro-1,2-diethyl-1H-pyrazol-3(2H)-one is a compound that falls within the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl malonate with hydrazine derivatives in the presence of appropriate reagents. The presence of the chlorine atom at the 5-position is crucial for enhancing the compound's biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds containing similar pyrazole structures have demonstrated effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MDA-MB-231) cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis .
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activities against a range of pathogens, including multidrug-resistant strains. The compound's ability to inhibit bacterial growth makes it a candidate for further development in treating infections caused by resistant bacteria .
  • Anti-inflammatory Effects : Pyrazole compounds are recognized for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. This action can be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound was tested against A549 lung adenocarcinoma cells using an MTT assay to determine cell viability post-treatment. The results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer activity.

CompoundIC50 Value (µM)Cell LineEffect on Viability (%)
This compound25A549 (Lung Cancer)45
Cisplatin10A549 (Lung Cancer)30

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of pyrazole derivatives against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of these compounds.

CompoundMIC (mg/mL)Pathogen
This compound0.015Staphylococcus aureus
Linezolid0.020Staphylococcus aureus

Anti-inflammatory Activity

Research has also shown that pyrazole derivatives can exhibit anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For example, in a carrageenan-induced edema model, compounds similar to this compound showed significant reductions in swelling.

Chemical Reactions Analysis

Chemical Reactions of Pyrazoles

Pyrazoles can participate in a variety of chemical reactions:

  • Nucleophilic Substitution : Chlorinated pyrazoles can undergo nucleophilic substitution reactions. For instance, ethoxylation can replace chloride groups on the pyrazole ring .

  • Cyclization Reactions : Pyrazoles can be involved in cyclization reactions to form more complex heterocycles. For example, pyrazolylpropenones can undergo oxidative cyclization to form chromones .

  • Condensation Reactions : Pyrazole derivatives can participate in condensation reactions with active methylene compounds or amines .

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are commonly used to characterize and assess the purity of pyrazole derivatives .

Potential Reactions for "5-chloro-1,2-diethyl-1H-pyrazol-3(2H)-one"

Given the structure of "this compound," potential reactions might include:

  • Nucleophilic Substitution : The chloride group could be replaced by nucleophiles such as alcohols or amines.

  • Cyclization Reactions : If the compound is part of a larger molecule, it might participate in intramolecular cyclization reactions.

  • Hydrolysis : The chloro group could be hydrolyzed under basic conditions to form a hydroxylated derivative.

Data Table: Common Pyrazole Reactions

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of chloride with nucleophilesEthoxy derivatives
Cyclization ReactionsFormation of complex heterocyclesChromones
Condensation ReactionsReaction with active methylene compounds or aminesPyrazolylpropenones

Future Research Directions

Further research should focus on synthesizing "this compound" and exploring its reactivity in various conditions to establish a comprehensive understanding of its chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-1,2-benzisothiazol-3(2H)-one

  • Structure : A benzisothiazolone with a chlorine substituent at the 5-position .
  • Properties: Exhibits potent antimicrobial activity by disrupting microbial cell membranes .
  • Applications : Used as a biocide in industrial preservatives due to its broad-spectrum efficacy .
  • Key Difference : The benzisothiazolone core differs from the pyrazolone scaffold, resulting in distinct electronic properties and reactivity. The aromatic benzisothiazolone system may confer greater stability but lower metabolic flexibility compared to pyrazolones .

5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one

  • Structure : A pyrazolone with ethyl and methyl substituents at the 5- and 4-positions, respectively .
  • Properties : Crystallographic studies reveal hydrogen bonding patterns (N–H···O) that stabilize its solid-state structure . The ethyl group likely enhances lipophilicity, analogous to the diethyl substituents in the target compound.
  • Applications: Not explicitly stated, but similar pyrazolones are intermediates in pharmaceutical synthesis .

2-(2-Chlorophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one

  • Structure : A pyrazolone with a chlorophenyl substituent at the 2-position and a methyl group at the 5-position .
  • However, the absence of alkyl chains (e.g., ethyl) may reduce membrane permeability compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Notable Properties
5-Chloro-1,2-diethyl-1H-pyrazol-3(2H)-one C₇H₁₁ClN₂O 5-Cl, 1,2-diethyl Inferred antimicrobial High lipophilicity
5-Chloro-1,2-benzisothiazol-3(2H)-one C₇H₄ClNOS 5-Cl, benzisothiazolone Antimicrobial Membrane disruption
5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one C₆H₁₀N₂O 5-ethyl, 4-methyl N/A Hydrogen-bonded crystals
2-(2-Chlorophenyl)-5-methyl-3H-pyrazol-3-one C₁₀H₉ClN₂O 2-chlorophenyl, 5-methyl Potential pharmacological Aromatic interactions

Q & A

Q. What synthetic methodologies are employed for the preparation of 5-chloro-1,2-diethyl-1H-pyrazol-3(2H)-one?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or analogous carbonyl compounds. For example:

  • Step 1: React ethyl acetoacetate with diethyl hydrazine to form the pyrazolone core.
  • Step 2: Introduce the chloro substituent via electrophilic chlorination (e.g., using POCl₃ or N-chlorosuccinimide) under controlled conditions .
  • Yield Optimization: Adjust reaction time (e.g., reflux for 3–6 hours) and stoichiometric ratios of reagents to minimize side products. Sodium ethoxide may act as a base to deprotonate intermediates, enhancing reaction efficiency .

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperature (°C)Yield (%)Reference
Ethyl acetoacetateEthanolReflux88
N-ChlorosuccinimideDCM0–2575–90

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Pyrazole H-4: δ ~6.8–7.2 ppm (singlet, 1H).
    • Cl-substituted C: δ ~105–110 ppm (¹³C).
    • Ethyl groups: δ ~1.2–1.3 ppm (triplet, CH₃) and ~4.2–4.3 ppm (quartet, CH₂) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and absence of NH stretches if fully substituted .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

  • Data Collection: Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve Cl and ethyl group positions .
  • ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder. For example, the diethyl groups may exhibit rotational flexibility, requiring anisotropic displacement parameter analysis .

Q. Table 2: Crystallographic Data (Hypothetical Example)

ParameterValueReference
Space groupP2₁/c
R-factor≤0.05
Bond length (C=O)1.23 Å

Q. What intermolecular interactions dominate the crystal packing?

Methodological Answer:

  • Hydrogen Bonding: Use graph-set analysis (e.g., Etter’s rules) to classify motifs:
    • Dimeric R₂²(8) motifs via C=O⋯H–N interactions.
    • Weak CH⋯O bonds from ethyl groups to carbonyl oxygens .
  • π-Stacking: Pyrazole rings may exhibit offset stacking (3.5–4.0 Å) if planar .

Q. How can computational methods predict reactivity or stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electron density at reactive sites (e.g., Cl substitution susceptibility).
  • HOMO-LUMO Analysis: Predict nucleophilic/electrophilic regions. For example, the pyrazole ring’s electron-deficient C-4 position may favor electrophilic attacks .

Q. What strategies address contradictions in biological activity data for analogs?

Methodological Answer:

  • SAR Studies: Compare substituent effects (e.g., ethyl vs. methyl groups) on activity. For example, bulkier ethyl groups may enhance membrane permeability but reduce target binding .
  • Control Experiments: Validate purity via HPLC (≥95%) to rule out impurities as confounding factors .

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